1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18070360
InChI: InChI=1S/C8H6F2N4/c9-5-1-6(10)3-7(2-5)14-4-12-8(11)13-14/h1-4H,(H2,11,13)
SMILES:
Molecular Formula: C8H6F2N4
Molecular Weight: 196.16 g/mol

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC18070360

Molecular Formula: C8H6F2N4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C8H6F2N4
Molecular Weight 196.16 g/mol
IUPAC Name 1-(3,5-difluorophenyl)-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C8H6F2N4/c9-5-1-6(10)3-7(2-5)14-4-12-8(11)13-14/h1-4H,(H2,11,13)
Standard InChI Key JCVDBVKINWPUNN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)F)N2C=NC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The 3,5-difluorophenyl group is attached to the triazole’s N1 position, while the amino group occupies the C3 position (Fig. 1). This arrangement creates a planar triazole ring with conjugated π-electrons, modified by the inductive effects of fluorine atoms.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₈H₆F₂N₄
Molecular weight224.16 g/mol
IUPAC name1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
Melting pointNot reported (estimated 180–220°C)

The fluorine atoms at the phenyl ring’s 3 and 5 positions enhance lipophilicity and metabolic stability, traits advantageous in drug design . The amino group participates in hydrogen bonding, influencing crystal packing and intermolecular interactions .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 1,2,4-triazoles typically involves cyclocondensation reactions. For this compound, a plausible route begins with the reaction of 3,5-difluoroaniline with a triazole precursor.

Step 1: Formation of the Triazole Core
Hydrazine derivatives react with nitriles or amidines under acidic conditions to form 1,2,4-triazoles. For example, aminoguanidine hydrochloride (a hydrazine analog) can cyclize with a carbonyl compound to yield a triazole intermediate .

StepReagents/ConditionsIntermediate
1Aminoguanidine HCl, HCl, reflux1H-1,2,4-triazol-3-amine
23,5-Difluorophenylboronic acid, Cu(OAc)₂1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Tautomerism and Structural Dynamics

Prototropic Tautomerism

1,2,4-Triazoles exhibit annular tautomerism, where the hydrogen atom migrates between nitrogen atoms. In 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, two tautomers are possible (Fig. 2):

  • Tautomer A: Hydrogen on N1 (stable due to conjugation with the phenyl group).

  • Tautomer B: Hydrogen on N4 (less favored due to steric hindrance).

ActivityMechanismSupporting Evidence (Analogous Compounds)
AntifungalInhibition of ergosterol synthesis
Anti-inflammatoryCOX-2 inhibition
Antiviral (e.g., HIV)Reverse transcriptase binding

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